molecular formula C5H4BrClN2 B1272082 2-Amino-3-bromo-5-chloropyridine CAS No. 26163-03-1

2-Amino-3-bromo-5-chloropyridine

Cat. No. B1272082
CAS RN: 26163-03-1
M. Wt: 207.45 g/mol
InChI Key: UWGGGYYCKDCTGN-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-chloropyridine is a halogenated pyridine derivative, which is a compound of interest in various chemical syntheses and research studies. The compound is characterized by the presence of both bromine and chlorine atoms as well as an amino group attached to the pyridine ring. This structure confers unique reactivity and physical properties that make it suitable for the synthesis of more complex molecules and materials.

Synthesis Analysis

The synthesis of halogenated pyridines, such as 2-amino-3-bromo-5-chloropyridine, can be achieved through various methods. For instance, an efficient large-scale synthesis of 2-amino-4-chloropyridine has been reported, which could potentially be adapted for the synthesis of 2-amino-3-bromo-5-chloropyridine by introducing a bromine atom at the appropriate position on the pyridine ring . Additionally, the synthesis of 2-amino-4-chloropyridine as a starting material for various polychlorinated 2-aminopyridines has been described, suggesting that similar methodologies could be applied to synthesize the compound of interest .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as X-ray crystallography. For example, the structure of a cocrystal involving 2-amino-5-chloropyridine has been elucidated, revealing the presence of hydrogen bonding interactions that stabilize the crystal structure . Although not directly related to 2-amino-3-bromo-5-chloropyridine, these studies provide insights into the potential molecular interactions and crystal packing that could be expected for the compound .

Chemical Reactions Analysis

Halogenated pyridines are known to undergo various chemical reactions, including regioselective displacement and complexation with transition metals. The reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has been studied, showing regioselective displacement and the formation of substituted aminopyrimidines . Transition metal complexes of 2-amino-3,5-dihalopyridines have also been synthesized, demonstrating the ability of these compounds to form coordination compounds with interesting magnetic properties . These findings suggest that 2-amino-3-bromo-5-chloropyridine could also participate in similar reactions, leading to the formation of novel compounds and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. For instance, the planarity of the 2-amino-5-chloropyridine molecule and its interaction with fumaric acid through hydrogen bonds have been described, which affects the crystal packing and the overall solid-state properties of the compound . The presence of halogen atoms and the amino group in 2-amino-3-bromo-5-chloropyridine would similarly influence its physical properties, such as solubility, melting point, and reactivity. The chemical properties, including acidity, basicity, and nucleophilicity, would be affected by the electron-withdrawing effects of the halogen atoms and the electron-donating effect of the amino group.

Scientific Research Applications

“2-Amino-3-bromo-5-chloropyridine” is a type of organoheterocyclic compound and is often used as an intermediate in various fields such as agrochemicals, pharmaceuticals, and dyestuff . Here are some potential applications based on similar compounds:

  • Pharmaceutical Research

    • This compound could be used as a building block to synthesize more complex molecules in drug discovery and development .
  • Agrochemical Research

    • It could be part of a compound that’s being tested for its effectiveness as a pesticide .
  • Dyestuff Production

    • It might be used in the synthesis of dyes, contributing to the color properties of the final product .
  • Material Science

    • It could be used in the development of new materials with desired properties .
  • Chemical Research

    • It might be used in studies exploring new chemical reactions or improving existing ones .
  • Biochemical Research

    • It could be used in biochemical research, such as in the study of protein interactions .

“2-Amino-3-bromo-5-chloropyridine” is a type of organoheterocyclic compound and is often used as an intermediate in various fields such as agrochemicals, pharmaceuticals, and dyestuff . Here are some potential applications based on similar compounds:

  • Pharmaceutical Research

    • This compound could be used as a building block to synthesize more complex molecules in drug discovery and development .
  • Agrochemical Research

    • It could be part of a compound that’s being tested for its effectiveness as a pesticide .
  • Dyestuff Production

    • It might be used in the synthesis of dyes, contributing to the color properties of the final product .
  • Material Science

    • It could be used in the development of new materials with desired properties .
  • Chemical Research

    • It might be used in studies exploring new chemical reactions or improving existing ones .
  • Biochemical Research

    • It could be used in biochemical research, such as in the study of protein interactions .

Safety And Hazards

2-Amino-3-bromo-5-chloropyridine may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-bromo-5-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGGGYYCKDCTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377226
Record name 2-Amino-3-bromo-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromo-5-chloropyridine

CAS RN

26163-03-1
Record name 2-Amino-3-bromo-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-bromo-5-chloropyridine
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Synthesis routes and methods I

Procedure details

20 g (77.8 mmol) of 2-amino-5-chloropyridine dissolved in 160 ml of CH2Cl2 are reacted with 8 ml of bromine, which is added dropwise at 0° C. After the addition is complete, the mixture is left to react at 25° C. for 2 h. The suspension is washed with 10% strength sodium hydroxide solution, and the organic phase is washed with water and then dried over MgSO4, filtered and evaporated. The compound obtained is recrystallized in isopropanol. M.p. 82° C.
Quantity
20 g
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160 mL
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solvent
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8 mL
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Synthesis routes and methods II

Procedure details

To produce 2-amino-3-bromo-5-chloropyridine, 30 parts of chlorine are introduced in the course of 50 minutes, with slight cooling, into a solution of 37.6 parts of 2-aminopyridine in 160 parts of concentrated hydrochloric acid (36%). A solution of 53 parts of potassium bromide in 50 parts of water is then added, and a further 30 parts of chlorine are introduced within one hour at a temperature of about 35° C., whereby finally a light-yellow precipitate occurs. The mixture obtained is stirred for a further 30 minutes. The solution is afterwards poured on to ice, and the free halogen still present is removed by the addition of sodium bisulphite solution. There is now added, with ice-cooling, a solution of 95 parts of sodium hydroxide in 190 parts of water. The resulting beige-coloured precipitate is filtered off with suction, washed with ice-water and dried at 30° to 40° C. in a water-jet vacuum. There are obtained 74 parts (90% of theory) of 2-amino-3-bromo-5-chloropyridine, m.p. 78°-79° C.
[Compound]
Name
37.6
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53
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Synthesis routes and methods III

Procedure details

A 250 mL round-bottomed flask was charged with 5-chloropyridin-2-amine (80 g, 622.3 mmol) and CHCl3 (100 mL). Added bromine (31.98 mL, 622.3 mmol) and stirred at room temperature for 30 minutes. The reaction mixture was poured into saturated bicarbonate and NaHSO3 and extracted with CH2Cl2. The organic layer was dried with sodium sulfate, filtered and concentrated to afford the title compound (113.8 g, 88.1% yield) as a tan solid. 1H NMR (d6-DMSO) δ 7.97 (d, 1H), 7.90 (d, 1H), 6.44 (bs, 2H).
Quantity
80 g
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reactant
Reaction Step One
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100 mL
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31.98 mL
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Yield
88.1%

Synthesis routes and methods IV

Procedure details

To a solution of 2-amino-5-chloropyridine (10 g) in acetic acid (75 mL) at r.t. was added bromine (2.6 mL) slowly. After 30 min, the acid was neutralized by the careful addition of sodium hydroxide (10N) at 0° C. The resulting orange precipitate was dissolved in ethyl acetate and washed successively with saturated potassium carbonate, saturated Na2S2O3 and brine, dried and concentrated. Flash chromatography (eluting with hexane/ethyl acetate, 3:1 v/v) of the residual solid provided the title compound as a pale yellow solid (14.8 g).
Quantity
10 g
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reactant
Reaction Step One
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2.6 mL
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reactant
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75 mL
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Synthesis routes and methods V

Procedure details

A solution of 257 g (1.61 mol) of bromine in 380 ml of acetic acid was added dropwise over a period of one hour to a solution of 187 g (1.45 mol) of 2-amino-5-chloropyridine in 1.5 l of acetic acid. The reaction mixture was refluxed for 3 h and then allowed to cool to ambient temperature. 1.9 l of demineralized water were added and the mixture was concentrated in vacuo. The residue was partitioned between 4 l of ethyl acetate and 1.8 l of water. The mixture was basified with 3 l of a 10% by weight aqueous sodium hydroxide solution. The organic layer was separated and washed with brine (2×1.5 l), dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was filtered, washed with hexane (2×100 ml) and dried in vacuo to give 192 g of 2-amino-3-bromo-5-chloropyridine. The mother liquor was concentrated in vacuo, filtered, washed with hexane and dried to give further 75 g of the same product.
Quantity
257 g
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reactant
Reaction Step One
Quantity
187 g
Type
reactant
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Quantity
380 mL
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solvent
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Quantity
1.5 L
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Quantity
1.9 L
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-3-bromo-5-chloropyridine
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2-Amino-3-bromo-5-chloropyridine
Reactant of Route 5
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Reactant of Route 6
2-Amino-3-bromo-5-chloropyridine

Citations

For This Compound
9
Citations
M Hamer, CW Huffman, SS Ristich… - Journal of Agricultural …, 1970 - ACS Publications
… 2- Amino-3-bromo-5-chloropyridine. Bromine, 124.5 grams (0.78 mole), was added, with … ), was added in small portions at 0 to a solution of 2-amino-3-bromo-5-chloropyridine, 86.3 …
Number of citations: 7 pubs.acs.org
F Cottet, M Schlosser - Tetrahedron, 2004 - Elsevier
… 2-Amino-3-bromo-5-chloropyridine 20 could probably be directly converted into the required 3-bromo-5-chloro-2-iodopyridine but existing methods of diazotation seemed either …
Number of citations: 26 www.sciencedirect.com
CW Murtiashaw, R Breitenbach… - The Journal of …, 1992 - ACS Publications
… A solution of 2-amino-3bromo-5-chloropyridine (100 g, 0.482 mol) in water (815 mL) and concentrated HC1 (130 mL) was stirred at 0 C as a solution of sodium nitrite (33.26 g, 0.482 mol…
Number of citations: 17 pubs.acs.org
S Thomas, I Brühl, D Heilmann… - Journal of chemical …, 1997 - ACS Publications
… SPECAL makes differences between the identical structures A and B for 2-amino-3-bromo-5-chloropyridine. A comparison of the HOSE code for C-2 shows these differences: …
Number of citations: 36 pubs.acs.org
C Fersing, C Boudot, J Pedron, S Hutter… - European journal of …, 2018 - Elsevier
… Adopting a previously reported synthesis strategy [27,28], 2-amino-5-chloropyridine was reacted with N-bromosuccinimide to afford 2-amino-3-bromo-5-chloropyridine 1 which was …
Number of citations: 18 www.sciencedirect.com
C Fersing, C Boudot, R Paoli-Lombardo… - European Journal of …, 2020 - Elsevier
… First, a 2-unsubstituted derivative (4b) was obtained through a cyclocondensation reaction of 2-amino-3-bromo-5-chloropyridine with chloroacetaldehyde, followed by a nitration reaction…
Number of citations: 12 www.sciencedirect.com
H Mizufune - Organic Process Research & Development, 2019 - ACS Publications
… The second strategy utilized Pd-catalyzed cyclization of enamine intermediate 260, derived from 2-amino-3-bromo-5-chloropyridine and 1,3-cyclohexanedione, followed by …
Number of citations: 2 pubs.acs.org
CG Barber, RP Dickinson - Bioorganic & medicinal chemistry letters, 2002 - Elsevier
… It was decided to restrict SAR exploration to the 5-chloro series to enable use of chemoselective reactions at the 3 position of the readily-available 2-amino-3-bromo-5-chloropyridine (…
Number of citations: 25 www.sciencedirect.com
T Hudlicky, PV Nguyen - The Journal of Organic Chemistry, 1992 - ACS Publications
Recently, we reported a mild, low-temperature proce-dure for the vinylcyclopropane-cyclopentene rearrange-ment (ie 2-* 4, Figure 1) that occurs at-78 eC in those systems where the …
Number of citations: 4 pubs.acs.org

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